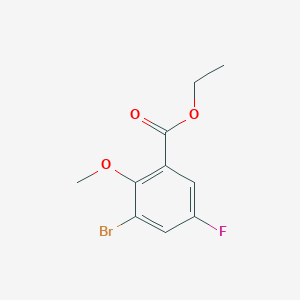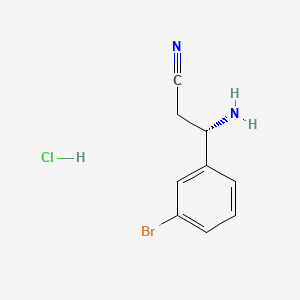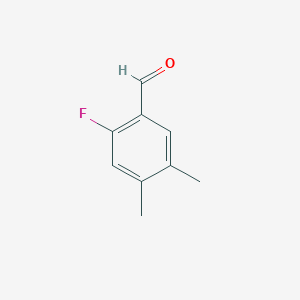
2,3,4,6-tetra-O-acetyl-|A-D-chloroglucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE is a chemical compound that belongs to the class of glycosyl chlorides. It is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives. This compound is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE typically involves the acetylation of glucose followed by the introduction of a chloride group. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-acetylated glucose. This intermediate is then treated with thionyl chloride to introduce the chloride group, resulting in the formation of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with various nucleophiles, such as alcohols, amines, and thiols, to form glycosidic bonds.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the acetyl groups.
Major Products Formed
Glycosides: Formed through substitution reactions with alcohols.
Amino Glycosides: Formed through substitution reactions with amines.
Thioglycosides: Formed through substitution reactions with thiols.
科学的研究の応用
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Utilized in the synthesis of glycosylated drugs and prodrugs to enhance their solubility and bioavailability.
作用機序
The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE primarily involves its reactivity as a glycosyl donor. The chloride group acts as a leaving group, allowing the formation of glycosidic bonds with various nucleophiles. This reactivity is enhanced by the presence of the acetyl groups, which stabilize the intermediate species formed during the reaction. The compound can target specific molecular pathways depending on the nature of the nucleophile and the resulting glycoside .
類似化合物との比較
Similar Compounds
2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL BROMIDE: Similar structure but with a bromide group instead of a chloride group.
2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL ISOTHIOCYANATE: Contains an isothiocyanate group, used for chiral derivatization.
2,3,4,6-TETRA-O-BENZYL-BETA-D-GLUCOPYRANOSE: Contains benzyl groups instead of acetyl groups, used in different synthetic applications.
Uniqueness
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE is unique due to its specific combination of acetyl and chloride groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives, where precise control over the reaction conditions and products is required.
特性
分子式 |
C14H19ClO9 |
|---|---|
分子量 |
366.75 g/mol |
IUPAC名 |
[(2S,3S,4R,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m0/s1 |
InChIキー |
BYWPSIUIJNAJDV-HPCHECBXSA-N |
異性体SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)

![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)

![7-Azaspiro[4.5]decan-10-one hcl](/img/structure/B14025649.png)
![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025652.png)

![2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14025659.png)




